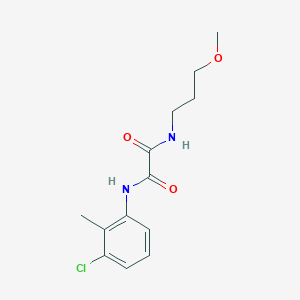
N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a methoxypropyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3-methoxypropylamine.
Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with ethyl chloroformate to form an intermediate carbamate.
Amidation Reaction: The intermediate is then reacted with 3-methoxypropylamine under controlled conditions to form the final ethanediamide compound.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide may involve:
Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under specific temperature and pressure conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide: shares structural similarities with other ethanediamide derivatives, such as:
Uniqueness
Substituent Effects: The presence of the 3-methoxypropyl group imparts unique chemical and physical properties, such as solubility and reactivity, distinguishing it from other similar compounds.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9-10(14)5-3-6-11(9)16-13(18)12(17)15-7-4-8-19-2/h3,5-6H,4,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWAWQHTFEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














